4-Cyano-3-ethoxybenzene-1-sulfonyl chloride
Overview
Description
Scientific Research Applications
Molecular Structure and Spectroscopic Studies
A study by Nagarajan and Krishnakumar (2018) delves into the molecular structure and vibrational spectroscopic studies of derivatives similar to 4-Cyano-3-ethoxybenzene-1-sulfonyl chloride. They emphasize the compound's significance in understanding the spectroscopic properties and chemical behaviors of sulfonyl chloride derivatives through advanced computational methods, highlighting its role in exploring charge transfer interactions and non-linear optical activity, which are crucial for material science applications (Nagarajan & Krishnakumar, 2018).
Synthetic Applications in Organic Chemistry
Sulfonyl chlorides are pivotal in the synthesis of heterocyclic compounds, as demonstrated by Plescia, Daidone, and Bajardi (1982). Their research outlines the preparation of novel amino-pyrazoles through reactions involving sulfonyl chloride derivatives, showcasing the compound's utility in creating biologically active molecules, which could have implications for pharmaceutical development (Plescia, Daidone, & Bajardi, 1982).
Catalysis and Material Science
Liu et al. (2010) presented an innovative approach using sulfonation of polydivinylbenzenes by sulfonyl chloride derivatives to create efficient and stable solid acid catalysts. These catalysts exhibit superior performance in various esterification and acylation reactions, underscoring the significance of this compound in the development of new catalytic materials (Liu et al., 2010).
Environmental Science Applications
The study by Li et al. (2011) explores the impact of surfactants on the adsorption of Pb(II) ions from aqueous solutions using oxidized multiwall carbon nanotubes, indicating that derivatives of sulfonyl chloride can play a role in environmental remediation processes. This research highlights the potential of sulfonyl chloride derivatives in enhancing the efficiency of heavy metal ion adsorption, pointing towards applications in water purification and environmental protection (Li et al., 2011).
Properties
IUPAC Name |
4-cyano-3-ethoxybenzenesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO3S/c1-2-14-9-5-8(15(10,12)13)4-3-7(9)6-11/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIZRNNXWVXSAOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.